((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate is a chemical compound that belongs to the class of tetrahydrofuran derivatives. It features a tetrahydrofuran ring with specific stereochemistry, which is crucial for its biological activity and reactivity. The compound is of interest in pharmaceutical chemistry due to its potential applications in drug development and synthesis.
The synthesis of ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate typically involves several steps:
The synthesis requires precise control of reaction conditions, including temperature and pH, to optimize yields and minimize impurities. For instance, maintaining a natural pH around 4 during oxidation is crucial for effective conversion while avoiding excessive by-product formation .
The molecular structure of ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate can be represented as follows:
The compound's stereochemistry is defined by its (2R,3S) configuration, which plays a significant role in its chemical behavior and interactions.
((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups and stereochemistry, making it suitable for diverse synthetic applications in organic chemistry.
The mechanism of action for ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate primarily involves its interactions with biological targets or during synthetic transformations:
Further studies are necessary to elucidate specific biological mechanisms or synthetic pathways involving this compound.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate finds applications primarily in:
The molecule contains a cis-fused tetrahydrofuran ring with defined (2R,3S) stereochemistry, confirmed through X-ray crystallography and NMR studies. The pivalate (trimethylacetyl) ester protects the primary alcohol, while the C3 hydroxy group and C5 methoxy group create a stereodirecting matrix essential for regioselective glycosylation reactions [3]. Nuclear Overhauser Effect (NOE) spectroscopy reveals key through-space interactions between H-3 (δ 4.25 ppm) and H3C-O-5 (δ 3.38 ppm), confirming the cis ring junction. This spatial arrangement facilitates hydrogen-bond-mediated chelation with metal catalysts during nucleoside coupling, significantly enhancing α/β anomeric selectivity from 1:1 to >9:1 in ribose-derived systems [5]. Density Functional Theory (DFT) calculations indicate the 3-hydroxy group's nucleophilicity increases by 3.2-fold compared to unprotected analogs, explaining its exceptional reactivity in Mitsunobu reactions.
Systematic naming follows IUPAC priority rules where the oxygen-containing heterocycle (tetrahydrofuran) serves as the parent structure. The senior group ordering is: hydroxy > methoxy > pivaloyloxymethyl, with stereochemical descriptors (2R,3S) specifying absolute configuration [4] [6]. Numbering prioritizes the hydroxy-bearing carbon (C3) over the methoxy (C5), giving C3 lower locant than C5. The pivalate ester is designated as "methyl pivalate" connected via the furan's C2 methylene bridge. Common alternative names include:
First synthesized in 1992 during antiviral nucleoside research, this compound addressed the challenge of anomeric control in ribose derivatives. Early synthetic routes suffered from pyranose contamination (≤18%), diminishing glycosylation yields [5]. The 2012 patent WO2012071508A1 revolutionized production by demonstrating methanol-mediated kinetic trapping of the furanose form. This process exploits sodium periodate (NaIO4) oxidation of D-ribose at 0-5°C, followed by stereoselective reduction with sodium borohydride (NaBH4) in methanol/THF (3:1 v/v), achieving >98% furanose selectivity and <0.5% pyranose impurities [5]. The method's scalability established the compound as a staple in nucleoside chemistry, particularly for Prodrug Delivery Systems (PDS) utilizing pivalate's enzyme-cleavable properties.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7